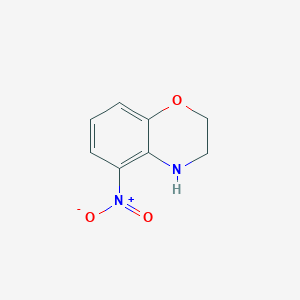

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMLNKRYGKJRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568096 | |

| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-90-0 | |

| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine from 2-amino-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and robust two-step synthetic pathway for the preparation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-4-nitrophenol. While a direct, one-pot synthesis is not extensively documented, this guide provides detailed experimental protocols for a logical sequence of N-alkylation followed by intramolecular cyclization, based on established and analogous chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4-nitrophenol is proposed to proceed via a two-step sequence:

-

N-alkylation: The selective N-alkylation of the amino group of 2-amino-4-nitrophenol with a suitable two-carbon synthon, such as 2-chloroethanol or 2-bromoethanol, to yield the intermediate N-(2-hydroxyethyl)-2-amino-4-nitrophenol.

-

Intramolecular Cyclization: The subsequent acid-catalyzed intramolecular cyclization of the N-(2-hydroxyethyl) intermediate, leading to the formation of the desired this compound ring system through dehydration.

This approach allows for controlled and high-yielding transformations at each step, facilitating the efficient synthesis of the target molecule.

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthetic steps. These protocols are based on analogous reactions reported in the scientific literature and are intended to serve as a comprehensive guide for laboratory execution.

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-4-nitrophenol

This procedure details the N-alkylation of 2-amino-4-nitrophenol with 2-chloroethanol in the presence of a suitable base.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-4-nitrophenol | 154.12 | 15.4 g | 0.1 |

| 2-chloroethanol | 80.51 | 8.86 g (7.9 mL) | 0.11 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.1 g | 0.12 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and N,N-dimethylformamide (DMF, 150 mL).

-

Stir the mixture at room temperature to obtain a homogeneous solution.

-

Add sodium bicarbonate (10.1 g, 0.12 mol) to the solution.

-

Slowly add 2-chloroethanol (8.86 g, 7.9 mL, 0.11 mol) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (500 mL) with constant stirring.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield N-(2-hydroxyethyl)-2-amino-4-nitrophenol.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This procedure describes the acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)-2-amino-4-nitrophenol.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-hydroxyethyl)-2-amino-4-nitrophenol | 198.17 | 19.8 g | 0.1 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | - |

| Water | - | 500 mL | - |

| Sodium Bicarbonate (saturated solution) | - | As required | - |

Procedure:

-

In a 250 mL round-bottom flask, place N-(2-hydroxyethyl)-2-amino-4-nitrophenol (19.8 g, 0.1 mol).

-

Carefully and slowly add concentrated sulfuric acid (10 mL) to the flask with cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to 120-130 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice (500 g).

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Expected Yield: 60-70%

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic protocol.

Table 1: Reagents and Conditions for the Synthesis of N-(2-hydroxyethyl)-2-amino-4-nitrophenol

| Parameter | Value |

| Starting Material | 2-amino-4-nitrophenol |

| Alkylating Agent | 2-chloroethanol |

| Base | Sodium Bicarbonate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 90-100 °C |

| Reaction Time | 12-16 hours |

| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.1 : 1.2 |

| Expected Yield | 75-85% |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Parameter | Value |

| Starting Material | N-(2-hydroxyethyl)-2-amino-4-nitrophenol |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | 120-130 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-70% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-amino-4-nitrophenol.

Caption: Experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the Chemical Properties of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related analogs, including the parent compound and its 6-nitro and 7-nitro isomers. All quantitative data for the 5-nitro isomer should be considered predictive.

Executive Summary

This technical guide details the chemical properties, a proposed synthetic route, and the predicted characteristics of this compound. The 1,4-benzoxazine scaffold is a significant heterocyclic motif in medicinal chemistry, and the introduction of a nitro group can profoundly influence its biological activity and chemical reactivity. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific nitro-substituted benzoxazine derivative.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known data of its structural isomers and the parent compound. The nitro group, being strongly electron-withdrawing, is expected to increase the melting point and polarity compared to the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine.

Table 1: Comparison of Physicochemical Properties

| Property | This compound (Predicted) | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine[1][2][3] | 7-nitro-3,4-dihydro-2H-1,4-benzoxazine[4] | 3,4-dihydro-2H-1,4-benzoxazine[5] |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₈N₂O₃ | C₈H₉NO |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | 180.16 g/mol | 135.16 g/mol |

| Appearance | Predicted to be a yellow or orange solid | Orange Powder | Data not available | Data not available |

| Melting Point | Predicted >120 °C | 113.5-122.5 °C | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| CAS Number | Not available | 28226-22-4 | 120711-81-1 | 5735-53-5 |

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-amino-3-nitrophenol. The key steps are the N-alkylation of the amino group with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the oxazine ring.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-hydroxyethylamino)-3-nitrophenol

-

To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.5 eq).

-

Add 2-chloroethanol (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate, 2-(2-hydroxyethylamino)-3-nitrophenol (1.0 eq), in a suitable high-boiling point solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data (Predicted and Comparative)

The spectroscopic data for the 5-nitro isomer are predicted based on the known spectra of related compounds. The characteristic peaks for the benzoxazine core are expected, with shifts influenced by the position of the nitro group.

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

| Proton | 5-nitro (Predicted) | 6-nitro (Literature values vary)[6] | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |

| H-2 | ~4.4-4.6 (t) | ~4.4 (t) | ~4.3 (t) |

| H-3 | ~3.4-3.6 (t) | ~3.5 (t) | ~3.4 (t) |

| NH | ~5.0-6.0 (br s) | ~5.8 (br s) | ~4.5 (br s) |

| Aromatic H | H-6 (~7.8, d), H-7 (~6.9, t), H-8 (~7.5, d) | H-5 (~7.6, d), H-7 (~7.5, dd), H-8 (~6.8, d) | ~6.6-6.9 (m) |

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

| Carbon | 5-nitro (Predicted) | 6-nitro (Literature values vary) | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |

| C-2 | ~67 | Data not available | ~67 |

| C-3 | ~43 | Data not available | ~43 |

| Aromatic C | C-4a (~130), C-5 (NO₂-bearing, ~140), C-6 (~125), C-7 (~118), C-8 (~120), C-8a (~145) | Data not available | ~116-146 |

Table 4: Comparative IR Spectroscopy Data (cm⁻¹)

| Functional Group | 5-nitro (Predicted) | 6-nitro (Literature values vary)[6] | 3,4-dihydro-2H-1,4-benzoxazine (Literature values vary) |

| N-H Stretch | ~3350-3450 | ~3380 | ~3350 |

| C-H (Aromatic) | ~3050-3150 | ~3100 | ~3050 |

| C-H (Aliphatic) | ~2850-2950 | ~2850-2950 | ~2850-2950 |

| NO₂ (Asymmetric) | ~1520-1560 | ~1500 | - |

| NO₂ (Symmetric) | ~1340-1380 | ~1340 | - |

| C-O-C Stretch | ~1220-1260 | ~1240 | ~1230 |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzoxazine ring system and the strongly electron-withdrawing nitro group.

-

Reactions at the Nitrogen Atom: The secondary amine in the oxazine ring can undergo reactions such as N-alkylation and N-acylation.

-

Electrophilic Aromatic Substitution: The benzene ring of 3,4-dihydro-2H-1,4-benzoxazine is activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the activating amino and ether groups (positions 6 and 8). However, the presence of the deactivating nitro group at the 5-position will significantly reduce the ring's reactivity and direct incoming electrophiles primarily to the meta position relative to the nitro group (positions 7).

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation would yield 5-amino-3,4-dihydro-2H-1,4-benzoxazine, a potentially useful intermediate for further functionalization.

-

Ring-Opening Reactions: The benzoxazine ring can undergo ring-opening under certain conditions, though it is generally stable.[7]

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for the 5-nitro isomer, the broader classes of benzoxazines and nitroaromatic compounds are known for their diverse biological activities.

-

Antimicrobial and Anticancer Potential: Benzoxazine derivatives have been investigated for various pharmacological activities, including antimicrobial and anticancer effects.

-

Mechanism of Nitroaromatic Drugs: Many nitroaromatic compounds function as prodrugs.[8] Their biological activity is often dependent on the enzymatic reduction of the nitro group within target cells (e.g., bacteria, protozoa, or hypoxic tumor cells).[9] This reduction, catalyzed by nitroreductases, generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[8] These reactive species can induce cellular damage by binding to DNA, proteins, and other macromolecules, leading to cytotoxicity.

Caption: General bioactivation pathway of nitroaromatic prodrugs.

Conclusion

This compound represents an intriguing yet underexplored molecule. Based on the chemistry of its structural isomers and related compounds, it is predicted to be a stable, crystalline solid. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its chemical and biological properties. The presence and position of the nitro group are expected to be key determinants of its reactivity and potential as a bioactive agent, likely functioning through reductive activation. This guide provides a solid theoretical framework to initiate and support future research on this compound.

References

- 1. Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer | Semantic Scholar [semanticscholar.org]

- 2. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. scielo.br [scielo.br]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

5-nitro-3,4-dihydro-2H-1,4-benzoxazine IUPAC name and structure

An In-depth Technical Guide to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1] The versatility of the benzoxazine ring system allows for substitutions that can modulate its pharmacological profile. This guide focuses on the 5-nitro derivative, this compound, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals. The introduction of a nitro group at the 5-position of the benzoxazine core can significantly influence its electronic properties and biological activity.

IUPAC Name and Chemical Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization.

IUPAC Name: this compound[2]

Synonyms: 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O₃ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| CAS Number | 137469-90-0 | [2] |

| Physical Form | Solid | [2] |

| Purity | 97% | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

| Signal Word | Warning | [2] |

| GHS Pictogram | GHS07 (Harmful) | [2] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 | [2] |

Experimental Protocols: Synthesis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various methods.[3] A common approach involves the cyclization of appropriate precursors. The following is a representative synthetic workflow for obtaining the parent compound, which can be subsequently nitrated to yield the 5-nitro derivative.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core structure.

Nitration of 3,4-dihydro-2H-1,4-benzoxazine

The introduction of a nitro group onto the benzene ring of the 3,4-dihydro-2H-1,4-benzoxazine scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol:

-

Dissolution: Dissolve 3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5°C) in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, to the solution while maintaining the low temperature and stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and then purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively reported in the provided search results, the broader class of benzoxazines possesses a wide range of pharmacological activities.[1] The nitro group, being a strong electron-withdrawing group, can significantly alter the biological properties of the parent molecule.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory activity.[4] Furthermore, various substituted 1,4-benzoxazin-3-one derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi.[5] The bioactivity of 1,4-benzoxazinones as phytotoxic, antifungal, antimicrobial, and antifeedant agents has also been a subject of research.[6]

Potential Signaling Pathway Involvement

Given the anti-inflammatory potential of related benzoxazine structures, a plausible mechanism of action could involve the modulation of inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling pathway that could be a target for such compounds.

Caption: A simplified diagram of a potential inflammatory signaling pathway that could be modulated by bioactive benzoxazine derivatives.

Conclusion

This compound is a derivative of the pharmacologically significant 1,4-benzoxazine scaffold. This guide has provided essential technical information, including its IUPAC name, structure, physicochemical properties, and a general synthetic approach. While detailed biological studies on this specific nitro-derivative are limited in the public domain, the known activities of related benzoxazines suggest its potential for further investigation in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial research. Further studies are warranted to fully elucidate the biological activity profile and mechanism of action of this compound.

References

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-dihydro-5-nitro-2H-1,4-Benzoxazine | 137469-90-0 [sigmaaldrich.com]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 5-position of the benzoxazine ring is anticipated to modulate its electronic properties and biological activity, making 5-nitro-3,4-dihydro-2H-1,4-benzoxazine a compound of considerable interest for further investigation. This technical guide outlines a proposed synthetic pathway and a detailed predictive analysis of its spectroscopic characteristics.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-amino-4-nitrophenol.

Step 1: N-alkylation of 2-amino-4-nitrophenol

-

To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature and then pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, N-(2-bromoethyl)-2-amino-4-nitrophenol.

Step 2: Intramolecular Cyclization

-

Dissolve the N-(2-bromoethyl)-2-amino-4-nitrophenol intermediate (1.0 eq) in a polar solvent such as ethanol.

-

Add a base, for example, sodium ethoxide (NaOEt, 1.5 eq), to the solution.

-

Reflux the reaction mixture and monitor its completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Structural Elucidation of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-nitro-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This guide is intended to serve as a foundational resource for the synthesis, characterization, and application of this and related benzoxazine derivatives.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration for the ¹H NMR spectrum, along with the predicted chemical shifts for the ¹³C NMR spectrum of this compound. These predictions are based on known substituent effects on the benzoxazine scaffold.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | dd | ~8.5, 2.0 | 1H | H-6 |

| ~7.58 | dd | ~8.0, 2.0 | 1H | H-8 |

| ~6.95 | t | ~8.2 | 1H | H-7 |

| ~4.35 | t | ~5.0 | 2H | H-2 (O-CH₂) |

| ~3.50 | t | ~5.0 | 2H | H-3 (N-CH₂) |

| ~6.50 | br s | - | 1H | N-H |

Predicted solvent: CDCl₃. The chemical shift of the N-H proton is highly dependent on solvent and concentration and may vary significantly.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-5 |

| ~142.5 | C-8a |

| ~135.0 | C-4a |

| ~120.0 | C-7 |

| ~118.5 | C-6 |

| ~115.0 | C-8 |

| ~65.0 | C-2 (O-CH₂) |

| ~42.0 | C-3 (N-CH₂) |

Predicted solvent: CDCl₃.

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for benzoxazine derivatives, based on common practices in the field.[1]

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for benzoxazine derivatives due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on the solubility of the specific compound.

-

Concentration: A sample concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, for routine analysis, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Spectral Width (sw): A spectral width of 200-220 ppm is sufficient to encompass the chemical shifts of most organic compounds.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the peak areas are integrated to determine the relative number of protons corresponding to each signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the molecular structure to the final tabulated NMR data.

This structured approach ensures the systematic acquisition, processing, and interpretation of NMR data, which is crucial for the accurate structural elucidation of synthetic compounds in drug discovery and materials science.

References

FT-IR spectrum analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This document details the expected vibrational frequencies, a general experimental protocol for obtaining the spectrum, and a logical workflow for the synthesis and analysis of this compound.

Introduction to FT-IR Spectroscopy of Benzoxazines

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." For a molecule like this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups, including the nitro (NO₂) group, the ether linkage (C-O-C) of the oxazine ring, the secondary amine (N-H), and the aromatic ring. Vibrational spectroscopy, including FT-IR, provides valuable information at a molecular level, as vibrational frequencies are associated with specific chemical functional groups.[1]

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of structurally similar compounds found in the literature, such as other nitro-substituted benzoxazine derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3400 | Medium | N-H stretching | Secondary amine in the oxazine ring |

| ~3100 - 3000 | Medium-Weak | C-H stretching | Aromatic C-H |

| ~2950 - 2850 | Medium-Weak | C-H stretching | Aliphatic C-H in the oxazine ring |

| ~1590, ~1480 | Strong-Medium | C=C stretching | Aromatic ring |

| ~1520 | Strong | Asymmetric NO₂ stretching | Nitro group |

| ~1340 | Strong | Symmetric NO₂ stretching | Nitro group |

| ~1230 | Strong | Asymmetric C-O-C stretching | Ether linkage in the oxazine ring |

| ~1100 | Medium | C-N stretching | Aliphatic amine |

| ~930 | Medium | Out-of-plane C-H bending | Aromatic ring substitution pattern |

Experimental Protocol for FT-IR Analysis

This section outlines a general procedure for obtaining the FT-IR spectrum of this compound.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis. The analysis can be performed using either the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method.

3.2. Sample Preparation

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This method is rapid and requires minimal sample preparation.

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A blank KBr pellet is required for the background measurement.[2]

3.3. Data Acquisition

-

Background Spectrum: A background spectrum is collected to account for atmospheric water and carbon dioxide, as well as any absorption from the sample holder or KBr pellet.[3]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

3.4. Data Processing

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the characteristic absorption bands, and the peak positions are determined.

Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis of a benzoxazine monomer followed by its FT-IR analysis. Benzoxazine monomers are commonly synthesized via a Mannich reaction of a phenol, a primary amine, and formaldehyde.

Caption: Workflow for the synthesis and FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound would be characterized by several key features:

-

N-H Stretching: A peak around 3400 cm⁻¹ is indicative of the N-H bond in the oxazine ring.

-

Aromatic and Aliphatic C-H Stretching: Bands in the 3100-2850 cm⁻¹ region correspond to the C-H bonds of the aromatic ring and the methylene groups of the oxazine ring.

-

Nitro Group Vibrations: Strong absorption bands around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) are characteristic of the NO₂ group, confirming its presence.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are due to the vibrations of the benzene ring.

-

C-O-C and C-N Stretching: The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often referred to as the "fingerprint region." For this molecule, strong bands corresponding to the asymmetric C-O-C stretching of the ether linkage and C-N stretching of the amine are expected in this region. The presence of a band around 1230 cm⁻¹ is a strong indicator of the benzoxazine ring structure.[4]

By carefully analyzing the positions and intensities of these absorption bands, researchers can confirm the successful synthesis and purity of this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 137469-90-0). Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this document combines established fragmentation principles of nitroaromatic and benzoxazine compounds to present a predictive analysis. This guide is intended to serve as a foundational resource for the characterization and identification of this and structurally related molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the nitro group and the dihydrobenzoxazine ring. The fragmentation pattern is likely dominated by cleavages influenced by the nitroaromatic moiety and the heterocyclic ring structure.

Table 1: Predicted Key Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 180 | [M]•+ | Molecular Ion | Moderate |

| 150 | [M - NO]•+ | Loss of nitric oxide from the nitro group | Moderate to High |

| 134 | [M - NO₂]•+ | Loss of nitrogen dioxide from the nitro group | High |

| 135 | [C₈H₉NO]•+ | Parent 3,4-dihydro-2H-1,4-benzoxazine radical cation | Moderate |

| 120 | [C₇H₆NO]•+ | Loss of a methyl radical from the m/z 135 fragment | Low |

| 106 | [C₇H₈N]•+ | Rearrangement and loss of CO from the m/z 134 fragment | Moderate |

| 77 | [C₆H₅]•+ | Phenyl cation | Low to Moderate |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 180). Subsequent fragmentation is proposed to follow two major pathways originating from the nitro group and the benzoxazine ring system.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality mass spectral data. The following is a representative methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Quality Control: Prepare a solvent blank and a known standard sample for quality control purposes.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and an electron ionization (EI) source is recommended.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes

-

3.3. Data Analysis

-

Total Ion Chromatogram (TIC) Analysis: Identify the peak corresponding to this compound in the TIC.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified chromatographic peak.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

-

Fragmentation Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways based on the observed m/z values and known chemical principles.

Experimental and Analytical Workflow

The overall workflow for the mass spectrometric analysis of this compound involves a series of logical steps from sample preparation to final data interpretation.

Caption: General workflow for the GC-MS analysis of this compound.

This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The tabulated predicted mass spectral data and proposed fragmentation pathways serve as a valuable reference for researchers in identifying and characterizing this compound. The detailed experimental protocol offers a practical starting point for its laboratory analysis.

Solubility Profile of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine in organic solvents. Due to a lack of specific experimental data in publicly available literature for this particular isomer, this document focuses on predicting solubility based on the compound's structural features and the general principles of solvency. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values. This guide is intended to be a valuable resource for professionals in drug development and chemical synthesis who require an understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzoxazine family. The presence of a nitro group, a strong electron-withdrawing functionality, significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation development, and biological screening.

Predicted Solubility in Organic Solvents

While specific quantitative data for this compound is not available, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like." The molecule possesses both polar (nitro group, ether linkage, and the N-H group) and nonpolar (benzene ring) regions. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

A related isomer, 7-nitro-3,4-dihydro-2H-1,4-benzoxazine, is reported to be sparingly soluble in water, indicating that the introduction of a nitro group to the benzoxazine core limits aqueous solubility. By extension, this compound is also expected to have low water solubility.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar nitro group and the N-H bond through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting with the nitro group, ether oxygen, and N-H group. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have sufficient polarity to interact with the polar functionalities of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvents can interact with the benzene ring of the solute via π-π stacking, but the polar nitro group will hinder dissolution. |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Insoluble | The significant difference in polarity between the solute and these solvents will result in poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

This compound

-

Selected organic solvents

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the concentration of the diluted sample and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, method for determining solubility that does not require sophisticated analytical instrumentation.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

-

Pipettes

-

This compound

-

Selected organic solvents

Procedure:

-

Prepare a saturated solution as described in steps 1-6 of the Shake-Flask Method.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact volume transferred.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is completely removed, dry the residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

-

Cool the dish or vial in a desiccator to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Logical Relationship of Solubility Factors

The solubility of a compound is influenced by a hierarchy of factors, from its fundamental molecular structure to the external experimental conditions.

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold stands as a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. From its initial discovery to its current status as a "privileged structure," the journey of 1,4-benzoxazine and its derivatives is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,4-benzoxazine derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for new medicines.

A Historical Timeline: From Obscurity to Prominence

The story of 1,4-benzoxazine derivatives begins in the mid-20th century, with the first reported synthesis of the 1,4-benzoxazine ring system in 1959.[1][2] Early synthetic methods were often arduous, demanding harsh reaction conditions and yielding modest outputs.[1] A significant turning point in the broader field of benzoxazine chemistry was the development of the Mannich reaction for the synthesis of 1,3-benzoxazines in 1944 by Holly and Cope, followed by a more efficient one-pot synthesis by Burke in 1949.[1] While not directly producing the 1,4-isomer, these early advancements laid the groundwork for heterocyclic chemistry and inspired further exploration.

The true potential of the 1,4-benzoxazine scaffold began to be realized with the discovery of its diverse biological activities.[1] Researchers unearthed its promise in areas ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory applications.[3][4] This surge in interest fueled the development of more sophisticated and efficient synthetic methodologies, transforming the landscape of 1,4-benzoxazine chemistry.

The Evolution of Synthesis: From Classical to Catalytic

The synthetic routes to 1,4-benzoxazine derivatives have undergone a remarkable evolution, driven by the need for greater efficiency, milder conditions, and broader substrate scope.

Early Methods: The Foundation

The foundational methods for constructing the 3,4-dihydro-2H-1,4-benzoxazine core involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] These classical approaches, while historically significant, were often hampered by high temperatures, long reaction times, and variable yields.[1]

The Dawn of Catalysis: A New Era of Efficiency

The limitations of classical methods spurred the development of modern catalytic systems, which have revolutionized the synthesis of 1,4-benzoxazine derivatives.

Copper-Catalyzed Intramolecular Cyclizations (Ullmann-Type Coupling): The advent of copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings, provided a powerful tool for the synthesis of these heterocycles.[1] A common and effective strategy involves the intramolecular cyclization of a precursor formed from the reaction of a 2-halophenol with an ethanolamine derivative.[1]

Palladium-Catalyzed Reactions: Palladium catalysis has also emerged as a versatile tool for the construction of 1,4-benzoxazine rings, offering high yields and stereoselectivity.[5][6][7]

Key Synthetic Protocols: A Practical Guide

To facilitate research and development, this section provides detailed experimental protocols for the synthesis of representative 1,4-benzoxazine derivatives.

Protocol 1: Classical Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol describes a classical approach to the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core via the reaction of 2-aminophenol with chloroacetic acid.[8]

Materials:

-

2-Aminophenol

-

Chloroacetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Ethanol

Procedure:

-

A mixture of 2-aminophenol (0.1 mol) and chloroacetic acid (0.1 mol) is prepared.

-

Concentrated sulfuric acid is added dropwise with constant stirring and cooling.

-

The reaction mixture is heated on a water bath for 4-5 hours.

-

After cooling, the mixture is poured into crushed ice.

-

The resulting solid is filtered, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][8][9]oxazin-3(4H)-one.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

This modern protocol utilizes a copper-catalyzed Ullmann-type coupling for a more efficient synthesis.[1]

Materials:

-

2-Halophenol (e.g., 2-chlorophenol)

-

Substituted 2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Petroleum ether

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]

-

Stir the resulting mixture at 100 °C for 12-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]

Protocol 3: Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This two-step protocol involves O-alkylation followed by a "green" catalytic reductive cyclization.[10][11]

Step 1: O-Alkylation of 2-Nitrophenols Materials:

-

2-Nitrophenol

-

Methyl 2-bromoalkanoate (e.g., methyl 2-bromobutanoate)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A mixture of 2-nitrophenol (10 mmol), methyl 2-bromoalkanoate (11 mmol), and K₂CO₃ (15 mmol) in acetone (50 mL) is refluxed for 8-12 hours.

-

After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to give the 2-nitro ester intermediate.

Step 2: Reductive Cyclization Materials:

-

2-Nitro ester intermediate from Step 1

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

A solution of the 2-nitro ester intermediate (5 mmol) in ethanol (50 mL) is hydrogenated at room temperature and atmospheric pressure in the presence of 10% Pd/C (10 mol%).

-

The reaction is monitored by TLC.

-

After completion, the catalyst is filtered off, and the solvent is evaporated to give the crude product.

-

The product is purified by recrystallization or column chromatography to yield the 2-alkyl-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of various 1,4-benzoxazine derivatives.

Table 1: Yields of Selected 1,4-Benzoxazine Synthesis Methods

| Entry | Starting Materials | Method | Product | Yield (%) | Reference |

| 1 | 2-Aminophenol, Chloroacetic acid | Classical condensation | 2H-1,4-Benzoxazin-3(4H)-one | Variable | [8] |

| 2 | 2-Chlorophenol, N-Phenyl-2-chloroacetamide | Copper-catalyzed Ullmann coupling | N-Phenyl-2H-1,4-benzoxazin-3(4H)-one | 85 | [1] |

| 3 | 2-Nitrophenol, Methyl 2-bromobutanoate | O-Alkylation & Reductive Cyclization | 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | High | [10][11] |

| 4 | 2-Aminophenol, 1,2-Dihaloethanes | Classical condensation | 3,4-Dihydro-2H-1,4-benzoxazine | Variable | [1] |

| 5 | N-Acyl-o-alkynylanilines | Palladium-catalyzed cyclization | 4-Alkylidene-3,1-benzoxazines | Good | [7] |

Table 2: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3d | MCF-7 | 43.4 | [12] |

| 4d | MCF-7 | 39.0 | [12] |

| 3d | MDA-MB-231 | 35.9 | [12] |

| 4d | MDA-MB-231 | 35.1 | [12] |

| 7a | A549 | 5.988 ± 0.12 | [12] |

| Various | Various | See source | [13] |

Table 3: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4e | E. coli | 22 | - | [8][14] |

| 4e | S. aureus | 20 | - | [8][14] |

| 4e | B. subtilis | 18 | - | [8][14] |

| 4a | E. coli | 20 | - | [8][14] |

| 3h | Various | 14-19 | - | [3] |

| 5a-m | A. baumannii | - | 64-512 | [15] |

Mechanisms of Action: Unraveling the Biological Pathways

The diverse biological activities of 1,4-benzoxazine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Activity: Targeting Key Signaling Cascades

Several 1,4-benzoxazine derivatives have demonstrated potent anticancer activity by targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Certain 1,4-benzoxazine derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 5. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]

- 7. Palladium-catalyzed highly regio- and stereoselective synthesis of 4-alkylidene-4H-3,1-benzoxazines from N-acyl-o-alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. esisresearch.org [esisresearch.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Nitro-Substituted Benzoxazines

The introduction of the nitro (–NO₂) group onto the benzoxazine backbone imparts significant changes to the monomer and resulting polymer properties. This electron-withdrawing group influences polymerization behavior, enhances thermal stability, and modifies the dielectric characteristics of the material. This guide provides a comprehensive overview of the physical properties of various nitro-substituted benzoxazines, supported by experimental data and procedural outlines.

Synthesis and Polymerization

Nitro-substituted benzoxazine monomers are typically synthesized via a Mannich condensation reaction, a two-step process involving a nitro-substituted phenol or amine, formaldehyde, and a primary amine or phenol, respectively.[1] The flexibility of this reaction allows for the incorporation of nitro groups onto different positions of the aromatic rings, enabling fine-tuning of the final properties.

The polymerization of benzoxazine monomers proceeds through a thermally initiated cationic ring-opening polymerization.[1] Upon heating, the oxazine ring opens to form a highly cross-linked network structure, yielding a polybenzoxazine thermoset. This process occurs without the release of volatile byproducts, leading to near-zero volumetric shrinkage.[2]

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Although a definitive crystal structure for this specific molecule is not publicly available, this document outlines a probable synthetic route and details the expected analytical and spectroscopic properties based on structurally related compounds. Furthermore, it discusses the potential biological significance of this molecule, drawing from the known activities of the benzoxazine scaffold and nitro-containing compounds. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group to this scaffold is of particular interest, as this functional group is a known pharmacophore and can significantly influence the electronic and biological properties of a molecule. Nitro-containing compounds have been successfully developed as antibacterial, antiprotozoal, and anticancer agents.[1] This guide focuses on the 5-nitro derivative of 3,4-dihydro-2H-1,4-benzoxazine, providing a detailed theoretical framework for its synthesis and characterization.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited, the following tables summarize key predicted and known properties for the parent compound and related structures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | |

| Molecular Weight | 180.16 g/mol | [2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 0 | [2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ 7.8-8.0 (d, 1H, Ar-H), δ 7.0-7.2 (t, 1H, Ar-H), δ 6.8-7.0 (d, 1H, Ar-H), δ 4.3-4.5 (t, 2H, O-CH₂), δ 3.4-3.6 (t, 2H, N-CH₂), δ 8.0-9.0 (s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 145-147 (C-NO₂), δ 140-142 (C-O), δ 135-137 (C-N), δ 125-127 (Ar-CH), δ 120-122 (Ar-CH), δ 115-117 (Ar-CH), δ 65-67 (O-CH₂), δ 42-44 (N-CH₂) |

| IR (KBr) | ν 3300-3400 cm⁻¹ (N-H stretch), ν 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ (N-O asymmetric and symmetric stretch), ν 1200-1300 cm⁻¹ (C-O stretch), ν 1100-1200 cm⁻¹ (C-N stretch) |

| Mass Spectrometry (EI) | m/z 180 [M]⁺, fragments corresponding to loss of NO₂, C₂H₄O, and other characteristic fragments. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is proposed based on established methods for the synthesis of benzoxazine derivatives.[3]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone, add 1,2-dibromoethane (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Potential Biological Significance and Signaling Pathways

Benzoxazine derivatives are known to possess a wide array of biological activities.[4][5][6][7] The presence of the nitro group can further enhance or modulate these activities. Nitroaromatic compounds are often bioreduced in cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and are the basis for the antimicrobial and cytotoxic effects of many nitro-containing drugs.[1]

Given the known targets of similar heterocyclic compounds, this compound could potentially interact with various cellular signaling pathways. For instance, some benzoxazinone derivatives have been shown to induce apoptosis through the p53 and caspase-3 pathways and inhibit topoisomerase II, an enzyme crucial for DNA replication.[6]

Caption: Potential signaling pathways affected by this compound.

Conclusion

This technical guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound. While an experimental crystal structure is not yet available, the information compiled herein offers a solid starting point for researchers interested in this promising heterocyclic compound. The proposed synthetic and characterization protocols are based on well-established methodologies for analogous structures. Further investigation into the biological activities of this compound is warranted, given the known pharmacological profiles of both the benzoxazine scaffold and nitro-containing molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 4. phytojournal.com [phytojournal.com]

- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the preliminary biological screening of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a nitro group at the 5-position can significantly modulate the biological properties of the parent molecule, making this class of compounds a subject of interest for further investigation. This document summarizes key findings on their anticancer and antimicrobial potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing experimental workflows.

Anticancer Activity

Derivatives of the 1,4-benzoxazine scaffold have shown promising results as potential anticancer agents.[1] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cell lines.[2] The cytotoxic effects of nitro-substituted benzoxazinones have been evaluated against various cancer cell lines, with some compounds exhibiting significant inhibitory activity.

A study on 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones, a related class of compounds, demonstrated significant cytotoxic potential against HeLa (human cervical carcinoma) cells.[4] The anti-proliferative and pro-apoptotic potential of these compounds were evaluated using MTT and Hoechst 33258 staining assays, respectively.[4]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Test Compound | Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-Chlorophenyl)-7-nitro-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |

| 2 | 7-Nitro-2-phenyl-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |

| 3 | 7-Nitro-2-(4-nitrophenyl)-4H-benzo[d][1][3]oxazin-4-one | HeLa | Not specified, % viability reported | [4] |

| Doxorubicin | Reference Drug | HeLa | Not specified, % viability reported | [4] |

Note: The referenced study reported cell viability percentages rather than specific IC50 values for all tested compounds. For instance, the most active compounds (3a, 3c, and 3k in the study) showed inhibition of cell viability that ranged between 28.54% and 44.67%.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the general steps for assessing the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Antimicrobial Activity

Benzoxazine derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5] The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) and the diameter of the inhibition zone in agar diffusion assays.

While specific data on the antimicrobial activity of this compound is not extensively detailed in the reviewed literature, related benzoxazine structures have demonstrated notable activity. For instance, some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6]

Quantitative Data: Antimicrobial Screening

Specific quantitative data for this compound was not available in the reviewed literature. The following table is a representative example of how such data would be presented.

| Compound ID | Target Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Hypothetical-1 | Staphylococcus aureus | |||

| Hypothetical-2 | Escherichia coli | |||

| Hypothetical-3 | Candida albicans |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Synthesis and Logical Relationships

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various synthetic routes. One common approach involves the reaction of a substituted 2-aminophenol with an appropriate electrophile. The biological activity of the resulting compounds is then screened through a series of in vitro assays to identify lead compounds for further development.

References

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Introduction

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,4-benzoxazine scaffold is a privileged structure found in numerous biologically active compounds. The introduction of a nitro group can significantly influence the molecule's electronic properties and biological activity, making it a valuable intermediate for the synthesis of more complex derivatives. This document provides a detailed experimental protocol for the synthesis of this compound via the cyclization of 2-amino-3-nitrophenol with 1,2-dibromoethane.

Principle of the Method

The synthesis is based on a nucleophilic substitution reaction followed by an intramolecular cyclization. The amino group of 2-amino-3-nitrophenol first attacks one of the electrophilic carbons of 1,2-dibromoethane. The resulting intermediate then undergoes an intramolecular Williamson ether synthesis, where the phenoxide, formed in the presence of a base, displaces the second bromide to form the oxazine ring.

Experimental Protocol

Materials and Reagents

-

2-Amino-3-nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (anhydrous)

-

Acetone

-

Water (distilled or deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Hexane (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (100 mL).

-

Addition of Reagents: Stir the mixture at room temperature for 15 minutes. To this suspension, add a solution of 1,2-dibromoethane (1.5 eq) in acetone (20 mL) dropwise over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 48-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash them with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-